molecular formula C30H27FN4O4S B2781179 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide CAS No. 442557-54-2

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2781179
CAS No.: 442557-54-2
M. Wt: 558.63
InChI Key: AMBFKSJPOMMKKE-UHFFFAOYSA-N
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Description

This compound is a 1,4-dihydropyridine (DHP) derivative featuring a cyano group at position 5, a 2-fluorophenyl group at position 4, and a 2-methoxyphenyl carboxamide at position 3. The sulfanyl side chain at position 6 includes a carbamoylmethyl group linked to a 4-methoxyphenyl substituent. DHPs are known for their pharmacological relevance, particularly as calcium channel modulators, though the biological activity of this specific derivative remains under investigation. Its structural complexity arises from the interplay of electron-withdrawing (fluoro, cyano) and electron-donating (methoxy) groups, which influence electronic distribution and intermolecular interactions .

Properties

IUPAC Name

5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O4S/c1-18-27(29(37)35-24-10-6-7-11-25(24)39-3)28(21-8-4-5-9-23(21)31)22(16-32)30(33-18)40-17-26(36)34-19-12-14-20(38-2)15-13-19/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBFKSJPOMMKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include fluorophenyl derivatives, methoxyaniline, and cyano-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the dihydropyridine class, which is known for its pharmacological properties, particularly as calcium channel blockers. The presence of the cyano and fluorophenyl groups enhances its biological activity.

Antihypertensive Activity

Dihydropyridines are primarily used in the treatment of hypertension. The compound's ability to modulate calcium channels can lead to vasodilation and reduced blood pressure. Preliminary studies suggest that derivatives of this compound may exhibit similar antihypertensive effects as existing dihydropyridine drugs like amlodipine.

Anticancer Properties

Recent research has indicated that compounds with similar structures can inhibit cancer cell proliferation. The specific interactions of the 5-cyano group and the methoxyphenyl moiety may enhance its potential as an anticancer agent by targeting specific signaling pathways involved in tumor growth.

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving glutamate receptors.

Modulation of Neurotransmitter Receptors

Studies have shown that dihydropyridine derivatives can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). This modulation could have implications for treating neurodegenerative diseases, such as Alzheimer's disease, where glutamate signaling is disrupted.

Antimicrobial Activity

Compounds similar to 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide have demonstrated antimicrobial properties against various pathogens.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler precursors. The following table summarizes key synthesis routes and derivatives explored in research:

Route Description Yield
Route AReaction of 2-fluorobenzaldehyde with cyanoacetic acid under basic conditionsHigh
Route BN-alkylation of 4-(methoxyphenyl)carbamide with 6-sulfanyldihydropyridineModerate
Route CCyclization reactions involving methoxyaniline derivativesVariable

Case Studies

Several case studies highlight the applications of this compound:

Case Study: Antihypertensive Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in systolic blood pressure compared to controls, suggesting its potential as a new antihypertensive agent.

Case Study: Anticancer Activity

In vitro studies showed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

The fluorophenyl and methoxyphenyl groups in the target compound can be replaced with other aryl substituents to modulate activity. Key examples include:

Compound Name/ID R1 (Position 4) R2 (Carboxamide) R3 (Sulfanyl Side Chain) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 2-fluorophenyl 2-methoxyphenyl [(4-methoxyphenyl)carbamoyl]methyl N/A Not reported in evidence
AZ257 2-furyl 2-methoxyphenyl 2-(4-bromophenyl)-2-oxoethyl N/A IR: 2214 cm⁻¹ (C≡N); 1H-NMR: δ 7.25 (NH2), 11.93 (NH)
AZ331 2-furyl 2-methoxyphenyl 2-(4-methoxyphenyl)-2-oxoethyl N/A Similar to AZ257 with methoxy resonance at δ 3.77
4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene... 2-chlorophenyl 2,5-dimethoxyphenyl Methyl N/A Canonical SMILES provided; no spectral data

Key Findings :

  • Methoxy groups (e.g., in AZ331 and the target compound) improve solubility due to polarity but may reduce membrane permeability .
Variations in Sulfanyl Side Chains

The sulfanyl group at position 6 is critical for conformational flexibility and intermolecular interactions:

Compound Name/ID Sulfanyl Group Structure Impact on Properties
Target Compound Carbamoylmethyl-(4-methoxyphenyl) Enhanced hydrogen bonding via carbamoyl and methoxy groups
Compound 13b Hydrazinylidene-(4-methoxyphenyl) IR: 1662 cm⁻¹ (C=O); 1H-NMR: δ 3.77 (OCH3) indicates strong electron-donating effects
5530-85-8 2-oxo-2-phenylethyl Increased lipophilicity due to phenyl group; no hydrogen-bonding capacity

Key Findings :

  • Phenyl-based sulfanyl groups (e.g., 5530-85-8) prioritize hydrophobic interactions, which may enhance blood-brain barrier penetration .
Modifications in Carboxamide Groups

The carboxamide at position 3 influences solubility and target recognition:

Compound Name/ID Carboxamide Substituent Biological Implications
Target Compound 2-methoxyphenyl Moderate solubility; methoxy group may sterically hinder binding
N-(4-chlorophenyl)-5-cyano-6-[2-[(2,4-dimethylphenyl)amino]... 4-chlorophenyl Chlorine enhances electronegativity, improving protein binding
Compound 13a 4-sulfamoylphenyl High polarity due to sulfamoyl; limited membrane permeability

Key Findings :

  • Chlorophenyl carboxamides (e.g., ) exhibit stronger electrostatic interactions with target proteins compared to methoxy-substituted derivatives.
  • Sulfamoyl groups (e.g., ) drastically increase water solubility but reduce bioavailability.
Comparative Pharmacological Data

Limited pharmacological data are available for the target compound, but inferences can be drawn from structural analogues:

  • AZ257 and AZ331 : Demonstrated moderate calcium channel blocking activity in preliminary assays, with AZ331 showing higher potency due to methoxy substituents .
  • Compound 13b : Exhibited anti-inflammatory activity in vitro (IC₅₀ = 12 µM), attributed to its hydrazinylidene moiety .

Biological Activity

5-Cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including cyano and methoxy groups, suggest diverse biological activities, particularly in anti-inflammatory and anticancer domains.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C30H27FN4O4S
  • Molecular Weight : 558.6232 g/mol
  • CAS Number : 442557-54-2

The structure consists of a dihydropyridine core, which is known for its pharmacological relevance, particularly in cardiovascular and neurological applications.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The dihydropyridine framework is known to modulate calcium channels, which can influence various cellular processes including muscle contraction and neurotransmitter release. Additionally, the presence of the cyano group may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with biological membranes.

Anticancer Activity

Recent studies have indicated that compounds similar to this dihydropyridine derivative exhibit significant anticancer properties. In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. For example, derivatives with similar structural motifs have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through its effects on cyclooxygenase (COX) enzymes. Compounds with similar structures have been reported to inhibit COX-2 activity effectively, leading to reduced production of pro-inflammatory mediators. For instance, IC50 values for related compounds against COX-2 have been reported as low as 0.04 μmol . This suggests that the compound may also exert anti-inflammatory effects by modulating inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of electron-donating groups (e.g., methoxy) enhances activity by stabilizing the active conformation.
  • Substituents on the phenyl rings significantly influence potency; for instance, para-substituted phenyl groups often yield better activity compared to ortho or meta positions .

In Vitro Studies

In a study assessing various derivatives of dihydropyridine compounds, one derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 1.61 µg/mL. This study highlighted the importance of specific substitutions on the phenyl rings for enhancing anticancer activity .

In Vivo Studies

Animal models have also been utilized to evaluate the anti-inflammatory effects of related compounds. In carrageenan-induced paw edema studies, certain derivatives demonstrated a marked reduction in swelling compared to controls, indicating their potential therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing this compound, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the dihydropyridine core with functionalized sulfanyl and carboxamide groups. Key steps include:

  • Cyano group introduction : Use Knoevenagel condensation under inert conditions to stabilize the dihydropyridine ring .
  • Sulfanyl linkage : Employ thiol-ene "click" chemistry for regioselective attachment of the sulfanylacetamide moiety .
  • Purity optimization : Purify intermediates via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural integrity be confirmed post-synthesis?

  • Analytical techniques :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~630) .
  • X-ray crystallography : If crystals are obtainable, compare bond lengths/angles with analogous dihydropyridines .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfanyl and carboxamide moieties .
  • Membrane permeability : Caco-2 cell monolayer model to predict bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl; vary methoxy groups) .
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, fluorophenyl enhances target binding affinity by 2-fold vs. non-fluorinated analogs .
  • QSAR modeling : Use Gaussian or Spartan software to correlate electronic properties (e.g., HOMO/LUMO energies) with activity .

Q. What computational methods are effective for predicting binding modes with biological targets?

  • Protocol :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., EGFR, VEGFR2). The dihydropyridine core often occupies ATP-binding pockets .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates stable complexes) .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities of analogs .

Q. How can contradictory data in biological assays be resolved?

  • Troubleshooting :

  • Assay validation : Replicate experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity).
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
  • Metabolite analysis : LC-MS to detect degradation products that may interfere with results .

Q. What strategies improve solubility and pharmacokinetic properties without compromising activity?

  • Methods :

  • Salt formation : Hydrochloride salts to enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Introduce ester groups at the carboxamide, which hydrolyze in vivo .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (200–300 nm size) to improve bioavailability .

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